molecular formula C17H16ClN3O3S B296231 N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzenesulfonamide

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzenesulfonamide

Cat. No.: B296231
M. Wt: 377.8 g/mol
InChI Key: RLCPABBCSQBDBA-UHFFFAOYSA-N
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Description

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzenesulfonamide is a compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzenesulfonamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the oxadiazole intermediate.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the oxadiazole intermediate with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-chlorophenyl)-1,3,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide
  • N-{[3-(4-chlorophenyl)-1,2,3-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide
  • N-{[3-(4-chlorophenyl)-1,2,5-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide

Uniqueness

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzenesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its oxadiazole ring system and the presence of the chlorophenyl group contribute to its high stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16ClN3O3S

Molecular Weight

377.8 g/mol

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C17H16ClN3O3S/c1-12-3-9-15(10-4-12)25(22,23)21(2)11-16-19-17(20-24-16)13-5-7-14(18)8-6-13/h3-10H,11H2,1-2H3

InChI Key

RLCPABBCSQBDBA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=NC(=NO2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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